1,3-Dibromo-2,2-dimethylpropane physical and chemical properties
1,3-Dibromo-2,2-dimethylpropane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dibromo-2,2-dimethylpropane
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dibromo-2,2-dimethylpropane, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical data, reactivity, and common experimental protocols.
Physicochemical Properties
1,3-Dibromo-2,2-dimethylpropane, also known as neopentyl dibromide, is a halogenated aliphatic compound.[1] Its core structure features a central quaternary carbon atom bonded to two methyl groups and two bromomethyl groups, an arrangement known as a neopentyl structure.[2] This configuration is central to its chemical behavior.
The quantitative physical and chemical properties of 1,3-Dibromo-2,2-dimethylpropane are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀Br₂ | [1][2][3] |
| Molecular Weight | 229.94 g/mol | [1][2][3] |
| IUPAC Name | 1,3-dibromo-2,2-dimethylpropane | [1][2] |
| CAS Number | 5434-27-5 | [1][2] |
| Appearance | Powder, Colorless liquid | [3][4] |
| Boiling Point | 181.6°C at 760 mmHg | [5] |
| Flash Point | 58.5°C | [5] |
| Density | 1.672 g/cm³ | [5] |
| SMILES | CC(C)(CBr)CBr | [2][3] |
| InChI | InChI=1S/C5H10Br2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | [1][3] |
| InChIKey | UXAFLFGXSIWWMY-UHFFFAOYSA-N | [1][3] |
Chemical Properties and Reactivity
The chemical reactivity of 1,3-Dibromo-2,2-dimethylpropane is largely dictated by its unique neopentyl structure. The presence of a quaternary carbon atom adjacent to the carbon atoms bearing the bromine atoms creates significant steric hindrance.[2]
Nucleophilic Substitution Reactions: The neopentyl framework of 1,3-Dibromo-2,2-dimethylpropane makes it highly resistant to S(_N)2 reactions.[2] The bulky gem-dimethyl group physically blocks the necessary backside attack by a nucleophile on the carbon atom bonded to the bromine.[2] This characteristic makes it an interesting substrate for studying reaction mechanisms.
Formation of Organometallic Reagents: The carbon-bromine bonds in 1,3-Dibromo-2,2-dimethylpropane can react with various metals to form highly reactive organometallic intermediates.[2] These reagents are valuable in synthetic chemistry for creating new carbon-carbon bonds.
Applications in Synthesis: Due to its structure, 1,3-Dibromo-2,2-dimethylpropane is a useful starting material for constructing complex molecules, especially cyclic systems.[2] It is a primary precursor for the synthesis of cyclobutane (B1203170) derivatives through intermolecular condensation with nucleophiles, where the two bromine atoms are displaced to form the ring.[2]
Experimental Protocols
3.1. Synthesis of 1,3-Dibromo-2,2-dimethylpropane via Bromination
A primary method for synthesizing this compound is the bromination of 2,2-dimethylpropane-1,3-diol (neopentyl glycol).[2]
Methodology:
-
Dissolution: Dissolve 2,2-dimethylpropane-1,3-diol in a suitable solvent, such as methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Bromination: Slowly add bromine to the cooled mixture in a controlled manner.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 15 hours.
-
Precipitation: During this period, the product, 1,3-Dibromo-2,2-dimethylpropane, will precipitate from the solution as a white solid.
-
Isolation: The solid product can be separated from the solvent by filtration or centrifugation.
-
Purification: The collected solid should be washed with fresh solvent (e.g., methanol) to remove impurities.
-
Drying: Dry the final product under a vacuum to remove any residual solvent.
3.2. Dehydrobromination Reaction (Illustrative Protocol)
While a specific protocol for 1,3-Dibromo-2,2-dimethylpropane is not detailed in the provided results, the dehydrobromination of the related compound 1,3-Dibromo-2,2-dimethoxypropane illustrates a typical elimination reaction pathway.[6] This type of reaction is expected to proceed via an E2 mechanism with a strong, sterically hindered base.[6]
Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the dibromo-substrate (1.0 eq) and an anhydrous solvent like Tetrahydrofuran (THF).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Base Preparation: Dissolve a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) (1.1 eq) in anhydrous THF.
-
Addition: Add the base solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it with a suitable reagent, such as water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Purification: The final product can be purified using standard techniques like column chromatography.
Safety and Handling
1,3-Dibromo-2,2-dimethylpropane is considered an irritant that may cause serious eye injury and is harmful if ingested.[1][4] It is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1] When handling this chemical, appropriate personal protective equipment (PPE), such as tightly fitting safety goggles and impervious clothing, should be worn.[7] Work should be conducted in a well-ventilated area.[7]
References
- 1. 1,3-Dibromo-2,2-dimethylpropane | C5H10Br2 | CID 79491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dibromo-2,2-dimethylpropane | 5434-27-5 | Benchchem [benchchem.com]
- 3. 1,3-Dibromo-2,2-dimethylpropane | CymitQuimica [cymitquimica.com]
- 4. 1,3-Dibromo-2,2-dimethylpropane - Hazardous Agents | Haz-Map [haz-map.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
